N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide
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Overview
Description
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide is a complex organic compound that belongs to the class of piperazine derivatives This compound is characterized by the presence of a benzofuran ring, a piperazine ring, and a methylbenzoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts, followed by the introduction of the benzofuran and methylbenzoyl groups. The reaction conditions often require the use of strong bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) and protective groups to ensure the stability of intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Solvent selection, temperature control, and purification techniques such as crystallization and chromatography are crucial for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the benzofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated compounds and strong nucleophiles under reflux conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets. It may inhibit enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}-N’-(2-thienylcarbonyl)thiourea
- 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid dihydrochloride
Uniqueness
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzofuran ring provides aromatic stability, while the piperazine ring offers flexibility in binding interactions. The methylbenzoyl group enhances its lipophilicity, making it suitable for various applications in medicinal chemistry and material science.
Properties
Molecular Formula |
C27H25N3O3 |
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Molecular Weight |
439.5 g/mol |
IUPAC Name |
N-[4-[4-(4-methylbenzoyl)piperazin-1-yl]phenyl]-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C27H25N3O3/c1-19-6-8-20(9-7-19)27(32)30-16-14-29(15-17-30)23-12-10-22(11-13-23)28-26(31)25-18-21-4-2-3-5-24(21)33-25/h2-13,18H,14-17H2,1H3,(H,28,31) |
InChI Key |
RXNOPLKCDWDESO-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC=C(C=C3)NC(=O)C4=CC5=CC=CC=C5O4 |
Origin of Product |
United States |
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